molecular formula C12H15ClN2O B2987145 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266693-90-6

3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2987145
CAS No.: 1266693-90-6
M. Wt: 238.72
InChI Key: QXAGZVUBWCWXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system with an aminoethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with 6-methylquinoline-2,4-dione and ethylenediamine, the reaction involves condensation under acidic conditions to form the desired compound.

  • Reduction Reaction: The quinoline derivative can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve continuous flow chemistry to optimize production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Derivatives: Various quinoline derivatives with different oxidation states.

  • Reduced Forms: Hydrogenated derivatives of the quinoline ring.

  • Substituted Derivatives: Quinoline derivatives with different substituents at various positions.

Chemistry:

  • Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It may serve as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: The compound can be used as a probe to study biological systems and processes.

  • Enzyme Inhibitor: It may act as an inhibitor for specific enzymes, aiding in research related to enzyme function and inhibition.

Medicine:

  • Pharmaceutical Agent:

  • Research Tool: Used in preclinical studies to understand disease mechanisms and develop new therapeutic strategies.

Industry:

  • Material Science: Utilized in the development of new materials with specific properties.

  • Chemical Manufacturing: Employed in the production of other chemical compounds and intermediates.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoline Derivatives: Other quinoline-based compounds with similar structures and properties.

  • Aminoethyl Indoles: Compounds containing aminoethyl groups attached to indole rings.

Uniqueness: 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features and reactivity make it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-6-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(15)14-11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAGZVUBWCWXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.